Methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate
Overview
Description
Methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique oxazole ring structure, which contributes to its diverse chemical reactivity and biological activity. The presence of both methyl and phenyl groups further enhances its chemical properties, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amino alcohol with a carboxylic acid derivative, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product. Optimization of reaction parameters, including solvent choice and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the oxazole ring, potentially leading to new derivatives with different properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace specific atoms or groups within the molecule, altering its chemical behavior.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the oxazole ring.
Scientific Research Applications
Methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring structure allows it to bind effectively to these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are crucial for understanding its full mechanism of action.
Comparison with Similar Compounds
- (4S,5S)-5-hydroxy-4-methyl-3-heptanone
- (4S,5S)-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[3.3.0]octane
Comparison: Compared to these similar compounds, Methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate stands out due to its unique oxazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl (4S,5S)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-10(12(14)15-2)13-11(16-8)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKQIWQAEPMIFG-WPRPVWTQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N=C(O1)C2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](N=C(O1)C2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301004022 | |
Record name | Methyl 5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301004022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83890-02-2, 82659-84-5 | |
Record name | Methyl 5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301004022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (4S,5S)-dihydro-5-methyl-2-phenyl-4-oxazolecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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